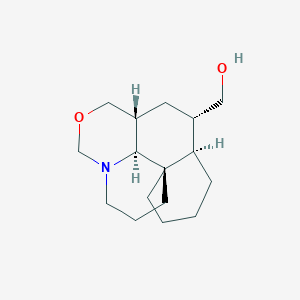
Myrioneurinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrioneurinol, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO2 and its molecular weight is 265.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Antimalarial Activity
Myrioneurinol exhibits notable antimalarial effects, particularly against Plasmodium falciparum, with an IC50 value of approximately 11 μg/mL. This activity is significant when compared to other alkaloids from the same family, such as myrionidine and schoberine, which show even higher potency with lower IC50 values (0.3 and 4 μg/mL respectively) against the same parasite . The mechanism of action appears not to derive solely from cytotoxicity, as evidenced by its weak inhibition of KB cell proliferation (IC50 = 26 μg/mL) .
Cytotoxicity
In addition to its antimalarial properties, this compound has demonstrated weak cytotoxic effects against various cancer cell lines. While it does not exhibit strong cytotoxicity like some other alkaloids, it still shows potential for further investigation in cancer research . The compound's structure allows for unique interactions with cellular targets, which may be leveraged in drug development.
Antiviral Properties
this compound has also been studied for its antiviral activity, particularly against hepatitis C virus (HCV). Some related compounds within the Myrioneuron class have shown promising results with selectivity indices indicating significant antiviral potential without high toxicity levels .
Synthesis and Structural Insights
The total synthesis of this compound has been a focal point in organic chemistry due to its complex polycyclic structure. Recent studies have employed innovative synthetic strategies that utilize hidden symmetry within the compound's framework. For instance, a desymmetrization-based approach has been reported to synthesize this compound with high stereoselectivity and yield .
Table 1: Synthesis Overview of this compound
| Method | Yield | Steps | Key Features |
|---|---|---|---|
| Desymmetrization-based synthesis | ~62% | 18 | Utilizes hidden symmetry; constructs multiple stereocenters in one step |
| Asymmetric synthesis | >99% ee | Varies | Employs chiral amines for stereocontrol |
Case Study 1: Antimalarial Efficacy
In a study conducted by Bodo et al., this compound was isolated and tested for its antimalarial properties. The results indicated moderate efficacy against Plasmodium falciparum, suggesting that further structural modifications could enhance its activity. This study laid the groundwork for future research into optimizing this compound derivatives for improved antimalarial effects .
Case Study 2: Antiviral Activity
Research into the antiviral properties of this compound revealed that certain derivatives exhibited significant inhibitory effects on HCV replication. These findings indicate the potential use of this compound as a lead compound in developing antiviral therapies .
Propriétés
Formule moléculaire |
C16H27NO2 |
|---|---|
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
[(1R,9R,11S,12R,17S)-7-oxa-5-azatetracyclo[7.7.1.01,12.05,17]heptadecan-11-yl]methanol |
InChI |
InChI=1S/C16H27NO2/c18-9-12-8-13-10-19-11-17-7-3-6-16(15(13)17)5-2-1-4-14(12)16/h12-15,18H,1-11H2/t12-,13+,14-,15+,16-/m1/s1 |
Clé InChI |
RXMOFQMQVNFTLE-DGADGQDISA-N |
SMILES isomérique |
C1CC[C@]23CCCN4[C@H]2[C@@H](C[C@@H]([C@H]3C1)CO)COC4 |
SMILES canonique |
C1CCC23CCCN4C2C(CC(C3C1)CO)COC4 |
Synonymes |
myrioneurinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















